ApCp - 2348-33-6

ApCp

Catalog Number: EVT-3505717
CAS Number: 2348-33-6
Molecular Formula: C19H26N8O14P2
Molecular Weight: 652.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ammonium perchlorate composite propellant is classified as a composite propellant due to its dual-phase composition. It is widely used in aerospace applications due to its high performance and reliability. The primary components include:

  • Oxidizers: Ammonium perchlorate
  • Binders: Hydroxyl-terminated polybutadiene or polybutadiene-acrylic acid acrylonitrile prepolymer
  • Metal Fuels: Aluminum particles
  • Catalysts: Metal-oxide catalysts for enhanced combustion efficiency

The typical mass proportions in high-performance configurations are approximately 70% ammonium perchlorate, 15% hydroxyl-terminated polybutadiene, and 15% aluminum .

Synthesis Analysis

Methods and Technical Details

The synthesis of ammonium perchlorate composite propellant involves several key steps:

  1. Preparation of Components: The ammonium perchlorate is often produced through the neutralization of perchloric acid with ammonia. The aluminum particles are typically produced through atomization techniques.
  2. Mixing: The oxidizer, fuel, and binder are mixed in specific ratios to achieve the desired performance characteristics. This process can involve mechanical mixing or solvent-based methods to ensure uniformity.
  3. Casting: The mixed components are cast into molds to form the desired shape of the propellant grain. This casting process allows for complex geometries that enhance performance.
  4. Curing: After casting, the propellant is cured to solidify the binder matrix, which enhances structural integrity and performance under combustion .

Technical Considerations

The selection of particle size for both ammonium perchlorate and aluminum is critical to achieving optimal burn rates and combustion efficiency. Smaller particle sizes generally lead to increased surface area, enhancing reaction rates during combustion .

Molecular Structure Analysis

Structure and Data

The molecular structure of ammonium perchlorate consists of ammonium cations (NH4+) and perchlorate anions (ClO4−). In terms of molecular data:

  • Molecular Formula: NH4ClO4
  • Molecular Weight: Approximately 117.49 g/mol
  • Crystal Structure: Ammonium perchlorate crystallizes in a tetragonal structure at room temperature.
Chemical Reactions Analysis

Reactions and Technical Details

Ammonium perchlorate decomposes exothermically upon heating, producing nitrogen gas, water vapor, oxygen gas, and other products. The primary reaction can be summarized as follows:

2NH4ClO4N2+2H2O+Cl2+O22\text{NH}_4\text{ClO}_4\rightarrow \text{N}_2+2\text{H}_2\text{O}+\text{Cl}_2+\text{O}_2

In the presence of aluminum, additional reactions occur that produce aluminum oxide and enhance energy release:

4Al+3O22Al2O34\text{Al}+3\text{O}_2\rightarrow 2\text{Al}_2\text{O}_3

These reactions contribute significantly to the thrust produced during propulsion .

Mechanism of Action

Process and Data

The mechanism of action for ammonium perchlorate composite propellant involves several stages during combustion:

  1. Ignition: Upon ignition, the ammonium perchlorate decomposes rapidly.
  2. Combustion: The heat generated from decomposition initiates the combustion of aluminum particles.
  3. Gas Expansion: The rapid production of gases (nitrogen, water vapor) creates high-pressure conditions that propel the rocket.

The efficiency of this process can be influenced by factors such as particle size distribution, binder composition, and the presence of additives that modify burn rates .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid composite material that can be shaped into various forms.
  • Density: Ranges from 1.5 to 1.8 g/cm³ depending on formulation.
  • Burn Rate: Generally between 1–3 mm/s at standard temperature and pressure.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to shock and heat.
  • Decomposition Temperature: Approximately 250 °C (482 °F).

These properties make ammonium perchlorate composite propellant suitable for various aerospace applications where reliable performance is crucial .

Applications

Scientific Uses

Ammonium perchlorate composite propellant finds extensive use in:

  • Aerospace Engineering: As a primary propellant in solid rocket motors for space launch vehicles.
  • Military Applications: Used in tactical missiles due to its high energy density.
  • Research: Employed in studies related to combustion dynamics and materials science.

Its ability to provide controlled thrust while maintaining structural integrity makes it invaluable in both commercial and military aerospace sectors .

Synthesis and Manufacturing Methodologies of Ammonium Perchlorate Composite Propellant (APCP)

Advanced Composite Formulation Strategies for Optimal Oxidizer-Fuel Ratios

APCP performance hinges on the precise balance between oxidizer (ammonium perchlorate, AP) and fuel (typically aluminum, Al), mediated by an elastomeric binder. The optimal oxidizer-to-fuel (O/F) ratio is non-stoichiometric, maximizing specific impulse (Isp) by balancing combustion temperature and exhaust gas molecular weight. Excess aluminum increases combustion temperature but generates aluminum oxide (Al₂O₃) condensates, elevating molecular mass and reducing Isp. Conversely, insufficient fuel lowers flame temperature, diminishing thrust. High-performance formulations typically employ ≈70% AP, 16% Al, and 14% binder by mass, as utilized in the Space Shuttle Solid Rocket Boosters [1].

Table 1: Performance Characteristics of Common APCP Formulations

Formulation TypeAP (%)Al (%)Binder (%)Specific Impulse (s)Primary Application
High-performance701614250–268 (vacuum)Space launch boosters
Low-smoke80218180–220Tactical missiles
Hobby rocketry68–7512–1812–18180–240Commercial rocket motors

Low-smoke variants (≈80% AP, 2% Al, 18% binder) sacrifice Isp for reduced visibility and corrosiveness, critical for tactical systems [1]. Computational modeling confirms a theoretical Isp optimum at 16% aluminum content, reconciling energy release with exhaust gas kinetics [1] [5].

Particle Size Distribution Optimization in APCP Matrix Design

Particle size distribution (PSD) of AP and Al governs combustion efficiency, viscosity, and mechanical integrity. APCP formulations utilize bimodal or trimodal PSD to maximize solids loading (typically 80–88%) while maintaining processability:

  • Coarse AP (200–400 μm) provides structural scaffolding, reducing binder demand.
  • Fine AP (1–50 μm) fills interstitial voids, enhancing oxidizer continuity and burn rates.
  • Aluminum (2–50 μm) occupies remaining voids, with finer particles (e.g., 5 μm) accelerating combustion but increasing mix viscosity [1] [6].

Nano-aluminum (<100 nm) improves combustion kinetics but exacerbates agglomeration and viscosity, limiting practical use. Encapsulating nano-catalysts within fine AP crystals—achieved by co-crystallizing AP in the presence of catalysts—enhances burn rates without compromising processability. This method increases catalyst-AP interfacial contact while mitigating viscosity spikes during mixing [6].

Table 2: Impact of Particle Size on APCP Properties

ComponentParticle SizeCombustion EfficiencyLinear Burn RateMix Viscosity
Coarse AP400 μmLowBaselineLow
Fine AP20 μmHigh+30–50%Moderate
Nano-encapsulated Fe₂O₃50 nmVery High+70–100%High
Spherical Al30 μmMediumBaselineLow

Exceeding 25% fine AP (<10 μm) risks viscosity-induced casting defects and safety hazards during processing [6] [7].

Catalytic Additives and Burn Rate Modifiers: Mechanistic Roles

Combustion catalysts modify AP decomposition kinetics and condensed-phase reactions, tailoring burn rates (r) to mission profiles. Burn rate follows Saint Robert’s Law: $r = aPc^n$, where $a$ = burn rate coefficient, $Pc$ = chamber pressure, and $n$ = pressure exponent. Catalysts elevate $a$ while suppressing $n$ to stabilize combustion.

Mechanisms of Catalysis:

  • Iron Oxide (Fe₂O₃): Nano-Fe₂O₃ (25–100 nm) outperforms micron-scale variants, elevating burn rates by 25–30% at 6.8 MPa. It accelerates AP decomposition via electron transfer at oxide-perchlorate interfaces, lowering activation energy [3] [6].
  • Copper Chromite (Cu₂Cr₂O₅): Enhances gas-phase radical recombination, increasing flame temperatures.
  • Encapsulated Nanocatalysts: Particles confined within AP crystals via co-crystallization exhibit superior contact, reducing ignition delays by 40% versus binder-dispersed catalysts [6].

Nano-catalysts (e.g., Fe₂O₃, CuO) provide higher surface area-to-volume ratios, but may promote agglomeration. Recent advances focus on core-shell architectures, where catalytic cores (e.g., Fe₂O₃) are coated with inert layers to control reactivity [3].

Elastomeric Binder Systems: Comparative Analysis of HTPB vs. PBAN Cross-Linking Efficiency

Binders impart mechanical cohesion, dampen vibrations, and fuel combustion. Hydroxyl-terminated polybutadiene (HTPB) and polybutadiene acrylic acid acrylonitrile (PBAN) dominate APCP systems, differing in curing chemistry and performance.

HTPB:

  • Curing: Reacts with diisocyanates (e.g., isophorone diisocyanate, IPDI) forming urethane bonds.
  • Advantages: Low viscosity (≈5,000 cP), high elongation (300–500%), and low glass transition temperature (Tg ≈ -70°C).
  • Efficiency: Stoichiometric -NCO/-OH ratios (1.0–1.1) yield optimal properties. Under-curing risks grain cracking [1] [8].

PBAN:

  • Curing: Carboxyl-terminated chains react with aziridine or epoxide curing agents.
  • Advantages: Superior tensile strength (≈1.2 MPa vs. HTPB’s 0.8 MPa) and adhesion.
  • Disadvantages: Higher viscosity (≈50,000 cP) complicates casting [1].

Table 3: Mechanical Properties of Binder Systems

PropertyHTPB/IPDIPBAN/EpoxyGAP-Triazole
Tensile Strength (MPa)0.3–0.80.7–1.24.5–13.2
Elongation (%)300–500100–20015–80
Glass Transition (°C)-70 to -60-55 to -45-44 to -5
Viscosity (cP)5,00050,0008,000–20,000

Emerging energetic binders like glycidyl azide polymer (GAP) cured with triazole-forming alkynes (e.g., DDPM) offer higher specific impulse but poorer elongation. GAP-DDPM systems achieve tensile strengths up to 13.2 MPa—surpassing HTPB by 15-fold—though elongation remains limited (≈30%) [8].

Compounds Cited in Article:

  • Ammonium Perchlorate (AP)
  • Aluminum (Al)
  • Hydroxyl-Terminated Polybutadiene (HTPB)
  • Polybutadiene Acrylic Acid Acrylonitrile (PBAN)
  • Iron Oxide (Fe₂O₃)
  • Copper Chromite (Cu₂Cr₂O₅)
  • Glycidyl Azide Polymer (GAP)
  • Ammonium Dinitramide
  • Polybutadiene Acrylic Acid Acrylonitrile Prepolymer (PBAN)
  • Aluminum Oxide (Al₂O₃)
  • Dimethyl 2,2-di(prop-2-ynyl)malonate (DDPM)

Properties

CAS Number

2348-33-6

Product Name

ApCp

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

Molecular Formula

C19H26N8O14P2

Molecular Weight

652.4 g/mol

InChI

InChI=1S/C19H26N8O14P2/c20-9-1-2-26(19(31)25-9)17-12(30)14(40-42(32,33)34)8(39-17)4-37-43(35,36)41-13-7(3-28)38-18(11(13)29)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-30H,3-4H2,(H,35,36)(H2,20,25,31)(H2,21,22,23)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1

InChI Key

YRNQEPCYFNBXEA-KPKSGTNCSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O

Synonyms

adenylyl(3'-5')cytidine-3'-phosphate
ApCp

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O

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